4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide

Description

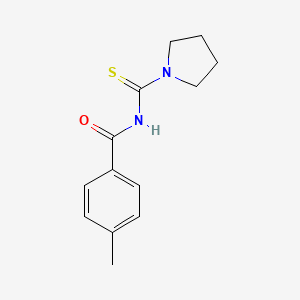

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-10-4-6-11(7-5-10)12(16)14-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDLOJUUEPLLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49719003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide involves the reaction of 4-methylbenzoyl chloride with pyrrolidine-1-carbothioamide. This reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide is C12H16N2OS, characterized by the presence of a pyrrolidine ring and a benzamide moiety. The compound's structure allows for interactions with biological targets, making it a candidate for various applications.

Biological Activities

2.1 Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The compound's mechanism of action involves inducing apoptosis in cancer cells, which can be attributed to the activation of caspase pathways and the modulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin cancer) | < 10 |

| HepG2 (liver cancer) | < 15 |

| MCF7 (breast cancer) | < 12 |

Case Study : A study on A431 cells revealed that treatment with this compound led to increased apoptosis rates, indicating its potential as an anticancer agent .

2.2 Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Study : Modifications in the pyrrolidine ring have been shown to enhance antimicrobial activity significantly, with one derivative achieving an MIC as low as 10 µg/mL against resistant strains .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods, including condensation reactions involving pyrrolidine derivatives and thiourea compounds. The exploration of derivatives has led to compounds with improved biological activities.

3.1 Synthetic Pathways

- Condensation Reaction : The reaction between 4-methylbenzoyl chloride and pyrrolidine in the presence of a base.

- Thiocarbamoylation : Introducing thiourea functionality to enhance biological activity.

Therapeutic Applications

Given its biological activities, this compound holds potential for therapeutic applications in treating cancer and infectious diseases.

4.1 Cancer Therapy

The compound's ability to induce apoptosis suggests its use in developing anticancer therapies targeting specific tumor types.

4.2 Antimicrobial Treatments

With demonstrated efficacy against resistant bacterial strains, this compound could be further developed as a novel antimicrobial agent.

Future Directions and Research Opportunities

Further research is needed to explore the full potential of this compound. Areas for future investigation include:

- Mechanistic Studies : Understanding the precise mechanisms through which the compound exerts its biological effects.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Formulation Development : Creating effective delivery systems for clinical applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the benzamide ring significantly influences electronic properties, solubility, and intermolecular interactions. Key analogs include:

- Electronic Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) substituents modulate electron density on the benzamide ring, affecting reactivity and binding to metal ions .

- Coordination Behavior: The 4-chloro analog forms a stable Cu(II) complex via S and O donor atoms, whereas the methyl variant may exhibit weaker metal-binding due to steric hindrance .

Conformational and Hydrogen-Bonding Variations

- Methoxy Derivative : Exhibits intramolecular N–H⋯O and C–H⋯S interactions, stabilizing a planar conformation .

- Pyridine-Substituted Analog : 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide adopts a twisted conformation due to steric bulk, with bifurcated N–H⋯O/N hydrogen bonds .

- N-Methylpyrrolidine-1-carbothioamide : Lacks the benzamide group but forms 1D polymeric chains via N–H⋯S interactions, underscoring the thiourea moiety’s role in supramolecular assembly .

Pharmacological Derivatives

Nilotinib’s 4-methylbenzamide group contributes to kinase inhibition, suggesting that similar derivatives could be explored for therapeutic applications .

Key Research Findings

Crystallographic Trends : Methoxy and chloro derivatives crystallize in polar space groups (e.g., P2₁/c, P-1), driven by H-bonding and halogen interactions .

Synthetic Accessibility : Methyl and methoxy variants are synthesized in high yields (~67–85%) via straightforward thiourea-forming reactions .

Metal Coordination : The 4-chloro analog’s Cu(II) complex shows a coordination geometry (bond lengths: Cu–S = 2.29 Å, Cu–O = 1.93 Å) relevant to catalysis or material science .

Biological Activity

4-Methyl-N-(pyrrolidine-1-carbothioyl)benzamide, also known by its CAS number 73077-34-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, highlighting its antibacterial and anticancer properties.

Chemical Structure and Synthesis

The molecular structure of this compound features a benzamide moiety linked to a pyrrolidine ring through a carbonothioyl group. The compound can be synthesized through various organic reactions, typically involving the formation of the thiourea linkage via reaction between a suitable isothiocyanate and an amine.

Synthetic Route Overview

- Formation of Pyrrolidine Ring : The pyrrolidine component can be synthesized from pyrrolidine derivatives through nucleophilic substitution.

- Thioamide Formation : Reacting the pyrrolidine derivative with an appropriate benzoyl chloride leads to the formation of the thioamide bond.

- Final Coupling : The final product is obtained through purification processes such as recrystallization or chromatography.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In studies conducted by Kulcu et al. (2005), complexes formed with copper(II) showed enhanced antibacterial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The IC50 values indicate that it possesses comparable or superior activity to established chemotherapeutics like doxorubicin .

Case Studies

- Study on Antibacterial Activity : A study published in Acta Crystallographica explored the crystal structure and antibacterial properties of similar thiourea derivatives, establishing a correlation between structural features and biological activity .

- Anticancer Evaluation : Research conducted on N-naphthoyl thiourea derivatives indicated that compounds with similar structural motifs exhibited significant antiproliferative effects against multiple cancer cell lines, suggesting that this compound may share similar mechanisms of action .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Cell Cycle Disruption : It could induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antibacterial Activity | Significant against various strains | Other thiourea derivatives |

| Anticancer Activity | IC50 values comparable to doxorubicin | N-naphthoyl thioureas |

| Mechanism | Enzyme inhibition, apoptosis induction | Similar mechanisms |

Q & A

Basic: What are the standard synthetic routes for 4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves a multi-step process:

- Step 1: Reaction of 4-methylbenzoyl chloride with potassium thiocyanate in acetone to generate the intermediate isothiocyanate.

- Step 2: Condensation with pyrrolidine under controlled temperature (0–5°C) to form the carbothioamide bond .

Optimization: Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC. Yields >80% are achievable with stoichiometric control and catalytic bases like triethylamine .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and carbothioyl linkage.

- Infrared Spectroscopy (IR): Identify thioamide C=S stretching (~1250 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H···S interactions) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns .

Advanced: How can structural contradictions in crystallographic data be resolved?

Answer:

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain packing anomalies .

- DFT Calculations: Compare experimental vs. theoretical bond lengths/angles to validate structural models. Software like CrystalExplorer or Gaussian is recommended .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Answer:

- Dose-Response Curves: Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ variability.

- Enzyme Kinetics: Use Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive).

- SAR Studies: Compare with analogs (e.g., benzothiazole or pyridine derivatives) to isolate key functional groups .

Advanced: What computational strategies predict reactivity and interaction with biological targets?

Answer:

- Quantum Chemical Modeling: Employ density functional theory (DFT) to map electron density and reactive sites (e.g., carbothioyl sulfur) .

- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of interactions .

- Docking Studies (AutoDock Vina): Screen against target enzymes (e.g., kinases) to prioritize synthesis targets .

Advanced: How to integrate multidisciplinary approaches for reaction design?

Answer:

- Reaction Path Search: Use computational tools (e.g., GRRM) to map energy barriers and intermediates.

- High-Throughput Screening (HTS): Test solvent/catalyst combinations in microplates.

- Feedback Loops: Combine experimental data with machine learning (e.g., Bayesian optimization) to refine conditions .

Advanced: What statistical methods optimize reaction parameters for scale-up?

Answer:

- Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken) to optimize temperature, solvent ratio, and catalyst loading.

- ANOVA Analysis: Identify significant factors affecting yield/purity. For example, reaction time may dominate over solvent polarity .

Advanced: How do solvent polarity and proticity influence synthesis outcomes?

Answer:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of pyrrolidine, improving carbothioyl bond formation.

- Protic Solvents (MeOH, EtOH): Risk protonating the thiocyanate intermediate, reducing yield.

- Solvent-Free Conditions: Microwave-assisted synthesis reduces side reactions in some cases .

Advanced: What catalytic systems improve regioselectivity in derivatization?

Answer:

- Palladium Catalysts: Enable Suzuki-Miyaura coupling for aryl functionalization (e.g., adding pyridine groups).

- Organocatalysts (e.g., DMAP): Accelerate acyl transfer in amide bond formation.

- Enzymatic Catalysis: Lipases (e.g., Candida antarctica) for enantioselective modifications .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

- Core Modifications: Vary the benzamide (e.g., nitro, methoxy substituents) and pyrrolidine (e.g., N-methylation) .

- Biological Assays: Test analogs in parallel for cytotoxicity (MTT assay) and target binding (SPR).

- 3D-QSAR Models: Use CoMFA/CoMSIA to correlate electronic properties (e.g., Hammett constants) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.